

2-Methyl-5-nitrobenzonitrile solubility in organic solvents

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzonitrile

Cat. No.: B181607

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An In-depth Technical Guide to the Solubility of **2-Methyl-5-nitrobenzonitrile** in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Methyl-5-nitrobenzonitrile** (CAS No. 939-83-3), a key intermediate in various chemical syntheses. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It includes a summary of the compound's physicochemical properties, a discussion of the theoretical principles governing solubility, detailed experimental protocols for accurate solubility measurement using the isothermal equilibrium method, and guidance on applying this data to common laboratory procedures such as recrystallization. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals requiring precise solubility data for process development, purification, and formulation.

Introduction: The Significance of Solubility for a Versatile Intermediate

2-Methyl-5-nitrobenzonitrile is an aromatic organic compound featuring a benzene ring substituted with methyl, nitro, and cyano groups.^[1] These functional groups make it a valuable precursor and building block in the synthesis of more complex molecules, including

pharmaceuticals and agrochemicals.[1][2] The efficiency of its use in synthetic routes, the success of its purification, and the development of stable formulations are all critically dependent on a thorough understanding of its solubility in various organic solvents.

Processes such as chemical reactions, extractions, and particularly recrystallization—a fundamental technique for purifying solid compounds—hinge on the differential solubility of the target compound in a chosen solvent system.[3][4][5] An optimal process requires precise, quantitative solubility data, which is not readily available for **2-Methyl-5-nitrobenzonitrile**.

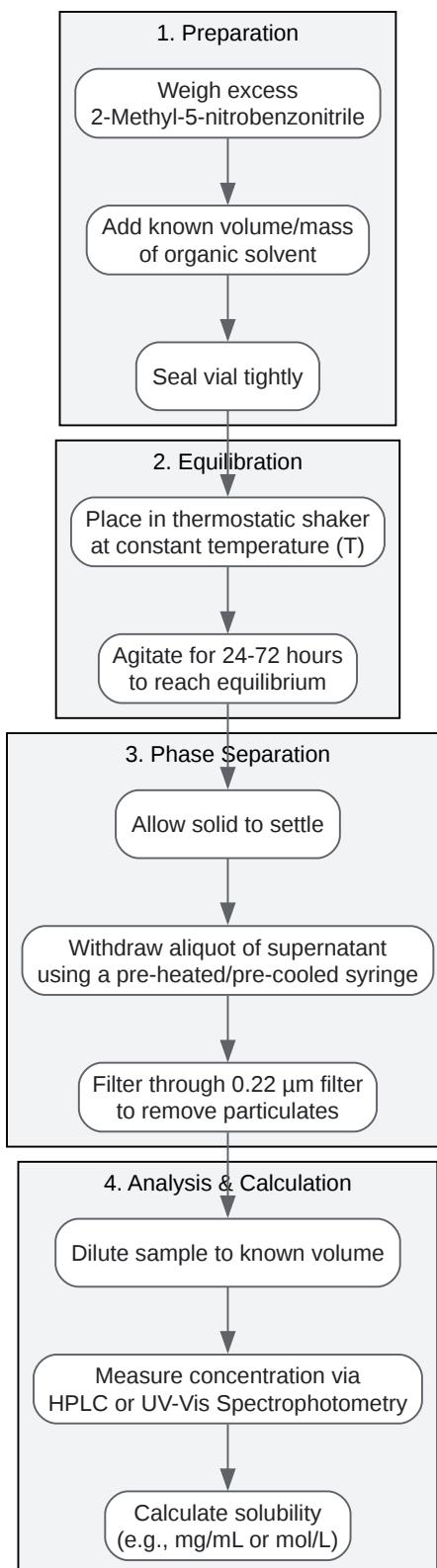
This guide, therefore, serves two primary purposes:

- To consolidate the known physicochemical properties of **2-Methyl-5-nitrobenzonitrile** and the theoretical principles that govern its solubility.
- To provide a detailed, field-proven experimental framework that empowers researchers to generate high-quality, quantitative solubility data tailored to their specific laboratory conditions and solvent systems.

Physicochemical Profile and Expected Solubility Behavior

The molecular structure of a compound is the primary determinant of its physical properties and interactions with solvents. Understanding the structure of **2-Methyl-5-nitrobenzonitrile** allows for qualitative predictions of its solubility based on the principle of "like dissolves like." [6][7]

Diagram: Molecular Structure of 2-Methyl-5-nitrobenzonitrile

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Caption: Workflow for solubility determination via the isothermal equilibrium method.

Step-by-Step Experimental Protocol

Materials and Equipment:

- **2-Methyl-5-nitrobenzonitrile** (purity >98%)
- Selected organic solvents (analytical grade or higher)
- Analytical balance
- Glass vials with screw caps and PTFE septa
- Thermostatic shaker or incubator with agitation capabilities
- Syringes and syringe filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

- Preparation of Slurries:
 - To a series of appropriately sized glass vials, add an excess amount of **2-Methyl-5-nitrobenzonitrile**. The key is to ensure that a solid phase remains visible after equilibrium is reached, confirming saturation.
 - Accurately dispense a known volume or mass of the chosen organic solvent into each vial.
 - Seal the vials tightly to prevent any solvent loss due to evaporation, which would erroneously increase the measured concentration.
- Equilibration:
 - Place the sealed vials into a thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Temperature control must be precise, as solubility is highly temperature-dependent. [8] * Agitate the samples at a constant speed. The time

required to reach equilibrium can vary but typically ranges from 24 to 72 hours. A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

- Sample Collection and Phase Separation:

- Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 30 minutes to permit the excess solid to settle.
- Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent premature precipitation of the solute due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature.
- Immediately pass the collected solution through a syringe filter (e.g., 0.22 μm) into a clean, tared vial. This step is critical to remove any fine, undissolved particulates that would lead to an overestimation of solubility.

- Concentration Analysis:

- Gravimetric Method: The simplest method involves accurately weighing the filtered aliquot, evaporating the solvent under a gentle stream of nitrogen or in a vacuum oven, and then weighing the remaining solid residue. [9] Solubility is calculated from the mass of the residue and the initial mass or volume of the solvent.
- HPLC/UV-Vis Method: For higher accuracy, especially with sparingly soluble compounds, spectroscopic or chromatographic methods are preferred. [8][10] * Accurately dilute the filtered aliquot with a known volume of the solvent.
 - Prepare a series of calibration standards of **2-Methyl-5-nitrobenzonitrile** of known concentrations.
 - Analyze the standards and the sample using a validated HPLC or UV-Vis method to determine the concentration in the diluted sample.
 - Back-calculate to find the concentration in the original, undiluted (saturated) solution. This value is the solubility.

Data Presentation and Application

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

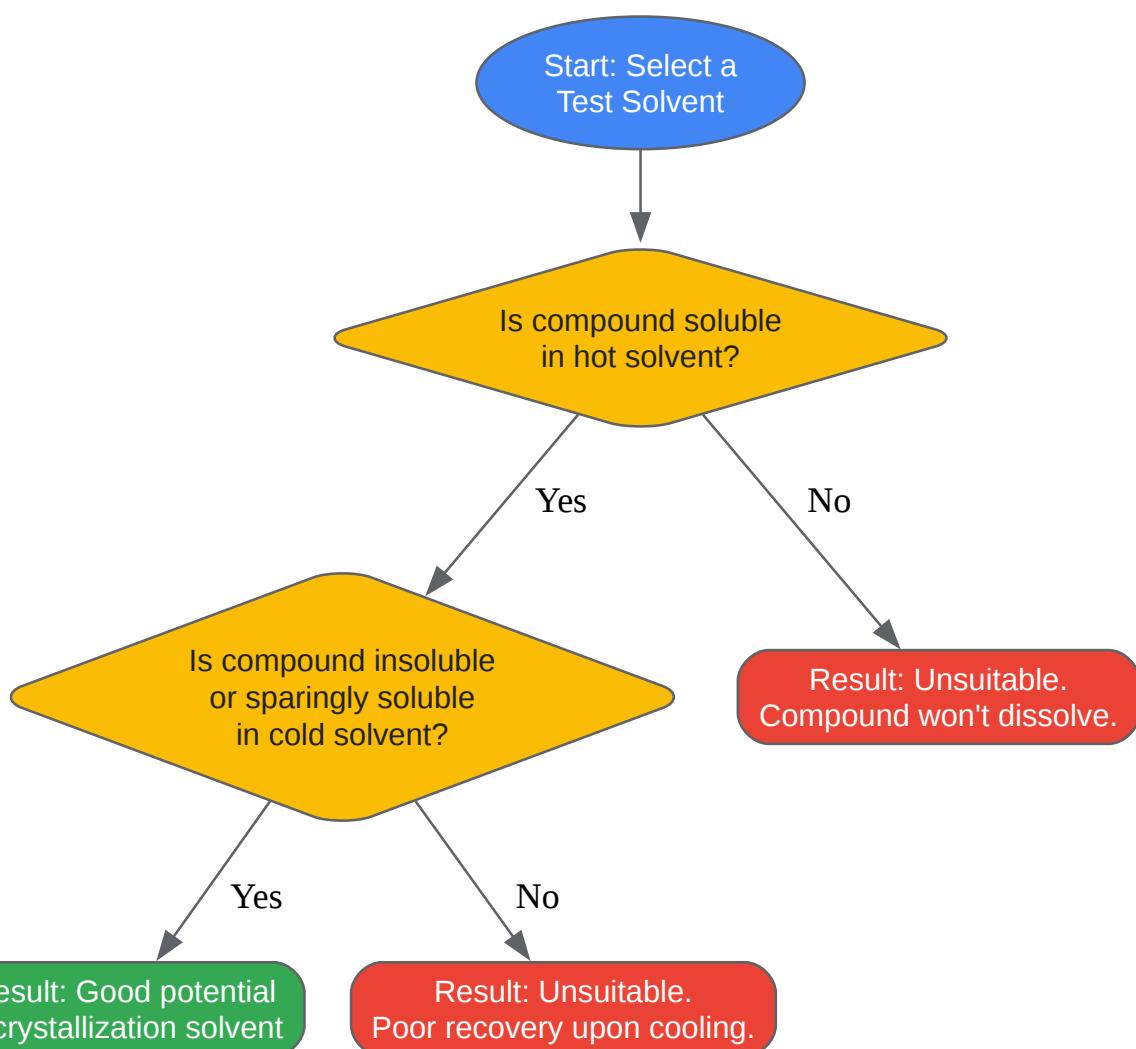
Table 2: Template for Reporting Experimental Solubility Data

Solvent	Temperature (°C / K)	Solubility (g/100 mL)	Solubility (mol/L)	Method of Analysis
e.g., Acetone	25.0 / 298.15	[Experimental Value]	[Calculated Value]	HPLC-UV
e.g., Ethanol	25.0 / 298.15	[Experimental Value]	[Calculated Value]	Gravimetric
e.g., Toluene	25.0 / 298.15	[Experimental Value]	[Calculated Value]	HPLC-UV
e.g., Acetone	40.0 / 313.15	[Experimental Value]	[Calculated Value]	HPLC-UV

Application: Selecting a Recrystallization Solvent

The experimentally determined solubility data is directly applicable to process optimization, most notably for purification by recrystallization. [11] An ideal recrystallization solvent should exhibit high solubility for the target compound at an elevated temperature (near the solvent's boiling point) and low solubility at a reduced temperature (e.g., in an ice bath). This differential solubility allows for the dissolution of the crude solid in a minimal amount of hot solvent and subsequent recovery of pure crystals upon cooling, while impurities ideally remain in the mother liquor.

Diagram: Logic for Recrystallization Solvent Selection

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Caption: Decision workflow for selecting an optimal recrystallization solvent.

Safety and Handling

2-Methyl-5-nitrobenzonitrile should be handled with appropriate care in a laboratory setting. It is known to cause skin and eye irritation. [12] As with many nitroaromatic compounds and nitriles, it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. [12][13] Recommended Precautions:

- Use only in a well-ventilated area or under a chemical fume hood. [13]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat. * Avoid breathing dust.

- Wash hands thoroughly after handling. [13] Always consult the most current Safety Data Sheet (SDS) for the compound before use. [13][14]

Conclusion

While there is a significant lack of published quantitative solubility data for **2-Methyl-5-nitrobenzonitrile** in organic solvents, this guide provides the necessary theoretical foundation and a robust experimental framework for researchers to generate this critical information. The isothermal equilibrium method detailed herein is a reliable and validated approach for obtaining accurate thermodynamic solubility data. By systematically determining solubility across a range of solvents and temperatures, scientists and development professionals can optimize synthetic procedures, design efficient purification protocols, and accelerate the development of new chemical entities.

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